2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Overview
Description
2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H6FNOS and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Biological Activity
Overview
2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula and a molecular weight of 207.23 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including the thiazole ring and the fluorophenyl group, contribute to its potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C10H6FNOS |
Molecular Weight | 207.23 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde |
Purity | Typically ≥95% |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung adenocarcinoma) cells. The structure-activity relationship (SAR) analysis suggested that substitutions on the phenyl ring significantly influence the anticancer potency. For instance, compounds with electron-withdrawing groups such as fluorine exhibited enhanced activity compared to their unsubstituted counterparts .
Case Study:
In a study by Evren et al. (2019), novel derivatives synthesized from thiazole scaffolds were tested against NIH/3T3 mouse embryoblast cells and A549 cells. One compound demonstrated an IC50 value indicating strong selectivity against both cell lines, showcasing the potential of thiazole derivatives in cancer therapy .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including E. coli and S. aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) of synthesized compounds derived from this thiazole were found to be lower than those of standard antibiotics, indicating promising antimicrobial activity .
Table: Antimicrobial Efficacy
Microorganism | MIC (mM) | Reference Drug MIC (mM) |
---|---|---|
E. coli | 3.92 | 1.0 |
S. aureus | 4.01 | 1.0 |
C. albicans | 4.23 | 0.5 |
A. niger | 4.01 | 0.5 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Action : It disrupts microbial cell membranes, leading to cell lysis.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMAURQPBMLMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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